Dual Sigma/DAT Affinity in Cocaine Self-Administration
Unlike selective sigma receptor (σR) antagonists, rimcazole's dual affinity for σRs and the dopamine transporter (DAT) translates into a unique functional effect: it significantly decreases cocaine self-administration in rats. In a direct head-to-head comparison, rimcazole decreased cocaine self-administration, while a panel of selective σR antagonists (AC927, BD 1008, BD 1047, BD 1063, NE-100) were completely ineffective at behaviorally relevant doses [1]. This demonstrates that DAT affinity is essential for this specific anti-cocaine effect.
| Evidence Dimension | Effect on cocaine self-administration |
|---|---|
| Target Compound Data | Dose-dependently decreased maximal rates of cocaine self-administration |
| Comparator Or Baseline | Selective σR antagonists (AC927, BD 1008, BD 1047, BD 1063, NE-100) |
| Quantified Difference | No effect on cocaine self-administration vs. rimcazole's significant decrease |
| Conditions | Rat cocaine self-administration model |
Why This Matters
This demonstrates that for studying or therapeutically targeting the dual mechanism of σR antagonism and DAT inhibition in addiction models, rimcazole is functionally distinct from and cannot be replaced by selective sigma antagonists.
- [1] Hiranita T, Soto PL, Kohut SJ, Kopajtic T, Cao J, Newman AH, et al. Decreases in Cocaine Self Administration with Dual Inhibition of Dopamine Transporter and σ Receptors. J Pharmacol Exp Ther. 2011;339(2):662-671. View Source
